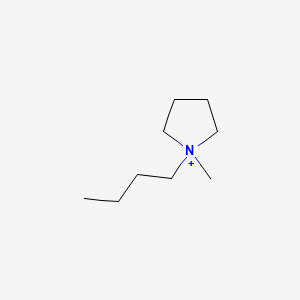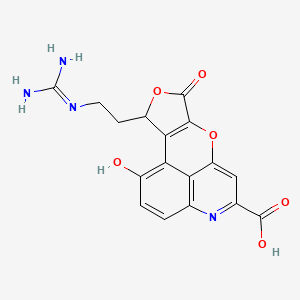
1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine is a lysophosphatidylcholine P-16:0 in which the alk-1-enyl group is hexadec-1-en-1-yl.
PC(p-16:0/0:0), also known as LPC p-16:0/0:0 or lysoplasmalogens, belongs to the class of organic compounds known as 1-(1z-alkenyl)-glycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one 1Z-alkenyl chain attached at the O1 position of a glycerol moiety through an ether linkage. Thus, PC(p-16:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(p-16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(p-16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(p-16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
- The compound has been synthesized for studying its properties and analogs. For instance, 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines were synthesized through hydrolysis and acetylation processes (Kiu, Serebrennikova, & Evstigneeva, 1987).
Biological Activities and Effects
- This compound has been studied for its potent hypotensive activity in animal models. For example, it showed significant hypotensive effects when administered intravenously in spontaneously hypertensive rats (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
- Research has also explored its acetylcholine-like effects on exocrine secretory glands, indicating its potential influence on enzymatic and cellular processes (Söling, Eibl, & Fest, 1984).
Physical Properties and Interactions
- The compound's critical micellar concentration has been studied to understand its physical properties better, especially in relation to its biological activities. This includes studies on its interactions in micellar forms and how this relates to its functionality in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Potential Applications in Structural Biology
- Its interactions and stability in bicelle systems have been assessed for applications in structural biology. Such studies are important for understanding how the compound can be utilized in spectroscopic studies of membrane-bound peptides and proteins (Wu, Su, Guan, Sublette, & Stark, 2010).
Propiedades
Fórmula molecular |
C24H50NO6P |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h18,20,24,26H,5-17,19,21-23H2,1-4H3/b20-18-/t24-/m1/s1 |
Clave InChI |
HTZINLFNXLXRBC-CQLBIITFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Descripción física |
Solid |
Sinónimos |
lysoplasmalogens lysoplasmenylcholine lysoplasmenylethanolamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



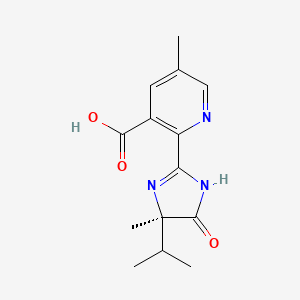

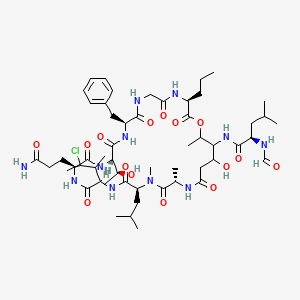
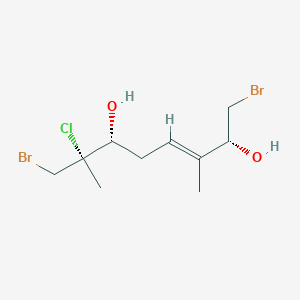
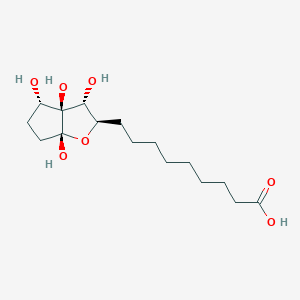

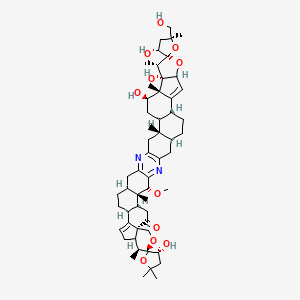
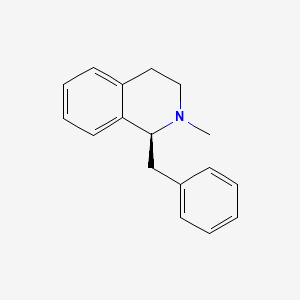

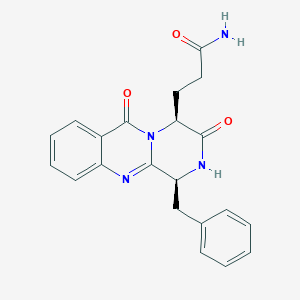
![[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)
